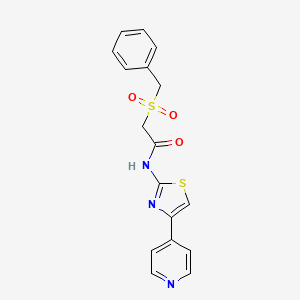

2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-16(12-25(22,23)11-13-4-2-1-3-5-13)20-17-19-15(10-24-17)14-6-8-18-9-7-14/h1-10H,11-12H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYMTFQKBHCMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyridinyl group and finally the benzylsulfonyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.

Substitution: The pyridinyl and thiazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while reduction can produce simpler amine derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of thiazole derivatives, including 2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide. In a comparative analysis, this compound exhibited significant activity against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were lower than those observed for traditional antibiotics such as linezolid, indicating a promising avenue for developing new antibacterial agents .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In studies assessing the viability of cells exposed to different concentrations of sulfonamide derivatives, it was found that this compound significantly reduced cell viability at concentrations exceeding 10 µM. This suggests potential applications in cancer therapeutics, particularly in targeting specific types of tumors .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes related to diseases such as Alzheimer’s. Research indicates that compounds with similar thiazole structures can effectively inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is crucial for cognitive function. The inhibition of AChE can lead to increased levels of acetylcholine and may be beneficial in treating neurodegenerative conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

The structural characteristics of this compound play a significant role in its biological activity. The presence of the benzylsulfonyl group and the pyridine-thiazole moiety contributes to its interaction with biological targets. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers demonstrated that thiazole derivatives, including the compound , showed potent antibacterial activity against MRSA strains. The research involved testing various concentrations and comparing them with established antibiotics, revealing a strong potential for clinical application against resistant bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were performed on several cancer cell lines, where this compound exhibited significant cytotoxicity. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridinyl and thiazolyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Enzyme Inhibition Profiles

- MMP Inhibition: Piperazine-containing analogs (e.g., compound 13 in ) exhibit potent MMP inhibition (IC₅₀ values in nanomolar range), attributed to the piperazine ring’s ability to chelate zinc in catalytic sites . The target compound’s sulfonyl group may mimic this interaction, though direct data is unavailable.

- Lipoxygenase Inhibition: Silyl ether derivatives (e.g., compound 19 in ) show enhanced lipoxygenase inhibition due to increased hydrophobicity. The benzylsulfonyl group’s polarity may reduce this effect but improve aqueous solubility .

- Antiproliferative Activity: Sulfathiazole derivatives (e.g., compound 2b in ) with triazole substituents demonstrate MMP-9 and cathepsin D/L inhibition.

Cytotoxicity and Pharmacokinetics

- Cytotoxicity: Elongation of substituents (e.g., propionamides in ) correlates with increased cytotoxicity. The benzylsulfonyl group’s rigidity may reduce off-target effects compared to flexible silyl ethers .

- Metabolic Stability: The pyridine-thiazole framework is associated with metabolic resistance to oxidation, as seen in coumarin-linked thiazoles (). The sulfonyl group may further enhance stability by reducing Phase I metabolism .

Biological Activity

2-(Benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzylsulfonyl group attached to a thiazole ring substituted with a pyridine moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing their function.

- Hydrogen Bonding and π-π Interactions : The pyridinyl and thiazolyl groups facilitate interactions that can modulate enzyme activity and protein functions, potentially leading to therapeutic effects against various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and IL-17A, indicating its potential application in treating inflammatory diseases .

3. Enzyme Inhibition

This compound has been identified as a biochemical probe for studying enzyme interactions. It shows promise as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits IL-6 and IL-17A expression | |

| Enzyme inhibition | Inhibits cyclooxygenase |

Case Study 1: Antimicrobial Evaluation

In a recent study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming some conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. Mice treated with the compound showed reduced skin inflammation and lower levels of inflammatory cytokines following oral administration, supporting its potential as a therapeutic agent for autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonylation, and acetamide coupling. Key steps include:

- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol (70–80°C, 6–8 hours) .

- Sulfonylation : Reaction of benzyl thiol intermediates with oxidizing agents (e.g., H₂O₂/AcOH) to form the sulfonyl group, requiring precise stoichiometry to avoid over-oxidation .

- Acetamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at room temperature for 12–24 hours .

- Optimization : Monitor yields via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole C-2 at δ 165–170 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect sulfonylation byproducts (e.g., sulfoxide derivatives) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. What solvent systems are suitable for in vitro assays of this compound?

- Methodological Answer :

- Solubility : Moderate solubility in DMSO (10–20 mM stock solutions) and ethanol, but limited in aqueous buffers (<1 mM). Use sonication or co-solvents (e.g., PEG-400) for biological assays .

- Stability : Avoid prolonged exposure to light or basic conditions, which may hydrolyze the acetamide group .

Advanced Research Questions

Q. How does the benzylsulfonyl group influence target selectivity in enzyme inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The sulfonyl group enhances electrophilicity, potentially interacting with catalytic cysteine residues in kinases (e.g., caspase-3). Compare inhibition IC₅₀ values against analogs lacking the sulfonyl group .

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., Bcr-Abl kinase), prioritizing residues within 4 Å of the sulfonyl oxygen .

- Contradiction Analysis : Note conflicting data from (thiazole-pyridine synergy) vs. (sulfonyl-dependent caspase activation); validate via site-directed mutagenesis .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., apoptosis vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., A549, THP-1) to identify context-dependent effects .

- Pathway-Specific Assays : Use luciferase reporters for NF-κB (anti-inflammatory) and Annexin V/PI staining for apoptosis to disentangle dual activities .

- Metabolomics : Track intracellular glutathione depletion to assess redox-mediated apoptosis vs. COX-2 inhibition .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (current compound: ~3.2) and optimize bioavailability by introducing polar groups (e.g., -OH, -COOH) on the benzyl ring .

- Metabolic Stability : Simulate CYP3A4/2D6 metabolism with StarDrop; prioritize derivatives lacking labile ether or sulfide bonds .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity risks from the thiazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.